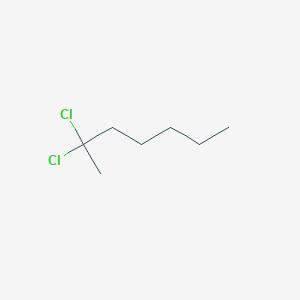
2,2-Dichloroheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloroheptane is an organic compound with the molecular formula C7H14Cl2. It is a member of the class of compounds known as haloalkanes, which are alkanes substituted with one or more halogen atoms. This compound is characterized by the presence of two chlorine atoms attached to the second carbon of a heptane chain. Haloalkanes are known for their diverse chemical reactivity and are widely used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloroheptane typically involves the chlorination of heptane. This can be achieved through a free radical halogenation process, where heptane is exposed to chlorine gas under ultraviolet light or heat. The reaction proceeds via the formation of free radicals, leading to the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where heptane and chlorine gas are mixed and exposed to controlled conditions of temperature and light. This ensures a consistent and efficient production process, minimizing the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichloroheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under strong basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation Reactions: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution Reactions: Formation of 2-chloroheptanol.
Elimination Reactions: Formation of heptenes.
Oxidation Reactions: Formation of heptanoic acid derivatives.
Scientific Research Applications
2,2-Dichloroheptane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various functionalized compounds.
Biology: Studied for its potential effects on biological systems, particularly in understanding the interactions of haloalkanes with biological membranes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dichloroheptane primarily involves its reactivity as a haloalkane. The presence of chlorine atoms makes the compound susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used.
Comparison with Similar Compounds
2,4-Dichloroheptane: Another dichlorinated heptane with chlorine atoms at different positions, leading to different reactivity and stereochemistry.
2,2-Dichloropentane: A shorter chain analog with similar chemical properties but different physical properties due to the shorter carbon chain.
2,3-Dichlorobutane: A dichlorinated butane with different reactivity due to the presence of chlorine atoms on adjacent carbons.
Uniqueness: 2,2-Dichloroheptane is unique due to the specific positioning of chlorine atoms on the second carbon of a heptane chain. This positioning influences its reactivity and the types of products formed in chemical reactions. The compound’s longer carbon chain compared to similar compounds like 2,2-Dichloropentane also affects its physical properties, such as boiling point and solubility.
Properties
CAS No. |
65786-09-6 |
|---|---|
Molecular Formula |
C7H14Cl2 |
Molecular Weight |
169.09 g/mol |
IUPAC Name |
2,2-dichloroheptane |
InChI |
InChI=1S/C7H14Cl2/c1-3-4-5-6-7(2,8)9/h3-6H2,1-2H3 |
InChI Key |
ANINKBHZBZQOQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


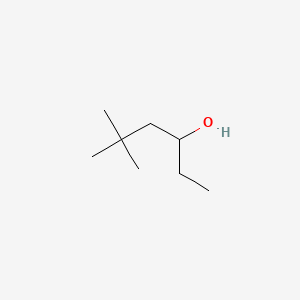
![3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14481557.png)

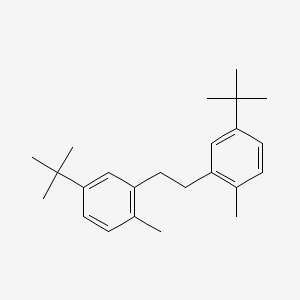
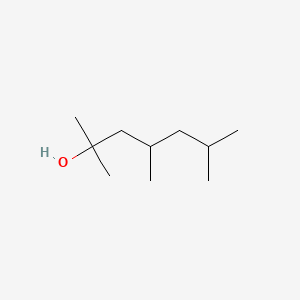

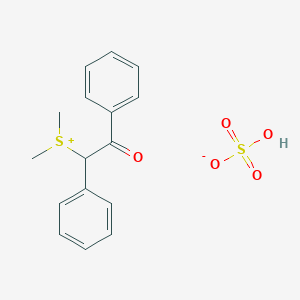
![Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane](/img/structure/B14481597.png)
![1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B14481601.png)

![7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene](/img/structure/B14481610.png)
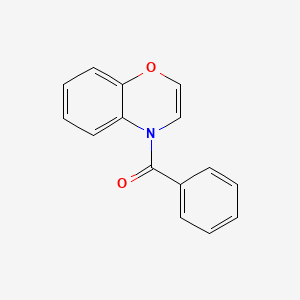
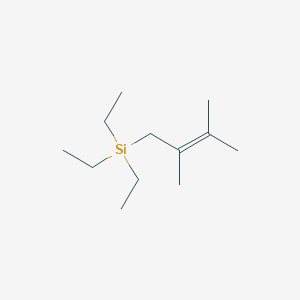
![N-[(4-Nitrophenyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14481638.png)
